molecular formula C9H4BrCl2N B11846447 3-Bromo-5,8-dichloroquinoline

3-Bromo-5,8-dichloroquinoline

Cat. No.: B11846447
M. Wt: 276.94 g/mol
InChI Key: SSEFXWGQYMRQTG-UHFFFAOYSA-N
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Description

3-Bromo-5,8-dichloroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,8-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,8-dichloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5,8-dichloroquinoline is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse quinoline derivatives, which are valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals. It is investigated for its antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,8-dichloroquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

  • 7-Bromo-3,4-dichloroquinoline
  • 4-Bromo-7,8-dichloroquinoline
  • 6-Bromo-3,4-dichloroquinoline

Comparison: Compared to its similar compounds, 3-Bromo-5,8-dichloroquinoline has unique substitution patterns that influence its reactivity and biological activity. The specific positions of the bromine and chlorine atoms in the quinoline ring can affect the compound’s ability to interact with different targets and undergo various chemical transformations.

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

3-bromo-5,8-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-8(12)9(6)13-4-5/h1-4H

InChI Key

SSEFXWGQYMRQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)Br)Cl

Origin of Product

United States

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